molecular formula C22H30O8S B13448423 6alpha-Methyl Prednisolone 21-Sulfate Ester

6alpha-Methyl Prednisolone 21-Sulfate Ester

Cat. No.: B13448423
M. Wt: 454.5 g/mol
InChI Key: RHOKKZQFYLWCEZ-XVHPJBRGSA-N
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Description

6alpha-Methyl Prednisolone 21-Sulfate Ester is a synthetic corticosteroid derivative of prednisolone. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is used in various medical and scientific applications due to its ability to modulate the immune response and reduce inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6alpha-Methyl Prednisolone 21-Sulfate Ester typically involves the esterification of 6alpha-Methyl Prednisolone with sulfuric acid or its derivatives. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6alpha-Methyl Prednisolone 21-Sulfate Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 6alpha-Methyl Prednisolone 21-Sulfate Ester involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the expression of target genes. The compound exerts its effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of immune cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6alpha-Methyl Prednisolone 21-Sulfate Ester is unique due to its sulfate ester group, which can influence its solubility, stability, and bioavailability compared to other derivatives. This uniqueness makes it particularly useful in specific medical and research applications where these properties are advantageous .

Properties

Molecular Formula

C22H30O8S

Molecular Weight

454.5 g/mol

IUPAC Name

[2-[(6S,8S,9R,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen sulfate

InChI

InChI=1S/C22H30O8S/c1-12-8-14-15-5-7-22(26,18(25)11-30-31(27,28)29)21(15,3)10-17(24)19(14)20(2)6-4-13(23)9-16(12)20/h4,6,9,12,14-15,17,19,24,26H,5,7-8,10-11H2,1-3H3,(H,27,28,29)/t12-,14-,15-,17-,19-,20-,21-,22-/m0/s1

InChI Key

RHOKKZQFYLWCEZ-XVHPJBRGSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COS(=O)(=O)O)O

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COS(=O)(=O)O)O

Origin of Product

United States

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